molecular formula C13H19NO4S B14850824 N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide

N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14850824
M. Wt: 285.36 g/mol
InChI Key: IGROEDSNNOCSDA-UHFFFAOYSA-N
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Description

N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide: is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound has been extensively studied for its anti-inflammatory and analgesic properties. It is often used in scientific research to explore the role of COX-2 in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(cyclohexyloxy)-3-hydroxyaniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is widely used in scientific research due to its selective inhibition of COX-2. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s catalytic activity .

Comparison with Similar Compounds

Uniqueness: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific chemical structure, which provides high selectivity for COX-2 over COX-1. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(2-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-19(16,17)14-11-8-5-9-12(15)13(11)18-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3

InChI Key

IGROEDSNNOCSDA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)O)OC2CCCCC2

Origin of Product

United States

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